![molecular formula C15H16N2O5S B5823352 methyl (4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5823352.png)
methyl (4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate
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Overview
Description
The study of complex organic molecules like "methyl (4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate" involves understanding their synthesis, structure, and reactivity. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, where precision and conditions are crucial for yield and purity. For instance, the synthesis of complex pyridinyl compounds can involve processes like sulfonylation, amidation, and alkoxylation under controlled conditions (Mao et al., 2015).
Molecular Structure Analysis
The molecular structure is typically characterized using techniques such as NMR, IR, MS spectroscopy, and X-ray crystallography. For example, a related compound was characterized revealing detailed structural information, including molecular interactions and crystal packing (Mao et al., 2015).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, depending on their functional groups. The reactions are often dependent on the nature of the substituents and the reaction conditions. For instance, sulfonamide derivatives have been used in different chemical transformations due to their reactivity and stability (Chohan & Shad, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[4-(pyridin-2-ylmethylsulfamoyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-15(18)11-22-13-5-7-14(8-6-13)23(19,20)17-10-12-4-2-3-9-16-12/h2-9,17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWZFWIYMPZMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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